(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,3-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst or other reducing agents like NaBH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-phenylpropan-2-ol: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Contains a single chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound’s specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
YZYFAJNYBKFSES-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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